molecular formula C17H28N4O3S B4449205 2-[N-(dimethylsulfamoyl)anilino]-N-(3-pyrrolidin-1-ylpropyl)acetamide

2-[N-(dimethylsulfamoyl)anilino]-N-(3-pyrrolidin-1-ylpropyl)acetamide

Cat. No.: B4449205
M. Wt: 368.5 g/mol
InChI Key: SRGXIBSSQRSCFI-UHFFFAOYSA-N
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Description

2-[N-(dimethylsulfamoyl)anilino]-N-(3-pyrrolidin-1-ylpropyl)acetamide is a complex organic compound that features a combination of sulfonamide, aniline, and pyrrolidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(dimethylsulfamoyl)anilino]-N-(3-pyrrolidin-1-ylpropyl)acetamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting dimethylamine with a sulfonyl chloride derivative.

    Aniline coupling: The sulfonamide is then coupled with an aniline derivative under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Acetamide formation: The resulting intermediate is then reacted with an acylating agent to form the acetamide group.

    Pyrrolidine addition: Finally, the pyrrolidine moiety is introduced through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(dimethylsulfamoyl)anilino]-N-(3-pyrrolidin-1-ylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a thiol or sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its functional groups can be utilized in the design of novel materials with specific properties, such as conductivity or reactivity.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving sulfonamide or pyrrolidine groups.

Mechanism of Action

The mechanism of action of 2-[N-(dimethylsulfamoyl)anilino]-N-(3-pyrrolidin-1-ylpropyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The pyrrolidine moiety may enhance binding affinity or specificity, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(dimethylsulfamoyl)anilino]-N-(3-pyrrolidin-1-ylpropyl)acetamide stands out due to its combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-(3-pyrrolidin-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3S/c1-19(2)25(23,24)21(16-9-4-3-5-10-16)15-17(22)18-11-8-14-20-12-6-7-13-20/h3-5,9-10H,6-8,11-15H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGXIBSSQRSCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NCCCN1CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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